molecular formula C19H21N3O3S B5054636 N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5054636
M. Wt: 371.5 g/mol
InChI Key: PNHISQISUCOKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties . This specific compound is used in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.

Mode of Action

N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide interacts with its target by inhibiting the action of VEGFR2 . This inhibition prevents the receptor from activating downstream signaling pathways that promote angiogenesis. As a result, the growth and spread of cancer cells are hindered.

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can limit the supply of oxygen and nutrients to cancer cells, thereby inhibiting their growth and proliferation.

Result of Action

The primary result of the compound’s action is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and potentially prevent the spread of cancer cells to other parts of the body.

Safety and Hazards

The safety and hazards of similar compounds often involve potential health effects. For example, ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .

Future Directions

Future research could focus on the synthesis of new derivatives of N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide and their evaluation for anticancer activity . The structure-activity relationships of these derivatives could be analyzed to optimize the position of the sulfonamide moiety relative to the oxadiazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide typically involves the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . The resulting quinoxaline derivative undergoes chlorosulfonation using chlorosulfonic acid to form quinoxaline-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with 3-methylbutanol under solvent-free conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14(2)12-13-25-19-18(20-16-10-6-7-11-17(16)21-19)22-26(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHISQISUCOKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.